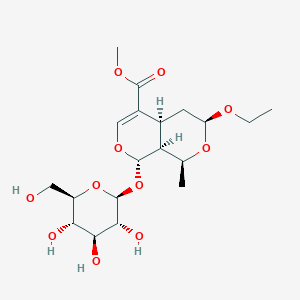
7alpha-O-Ethylmorroniside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound targets two clinically validated enzymes, making it a promising candidate for therapeutic applications.
Preparation Methods
The synthesis of Compound 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Chemical Reactions Analysis
Compound 7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group in Compound 7 can lead to the formation of a ketone or aldehyde .
Scientific Research Applications
Compound 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating hyperoxaluria and other metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity measurement
Mechanism of Action
The mechanism of action of Compound 7 involves the inhibition of lactate dehydrogenase A and glycolate oxidase. By binding to the active sites of these enzymes, Compound 7 prevents the conversion of substrates into products, thereby reducing the levels of oxalate in the body. This dual inhibition is achieved through specific interactions with key amino acid residues in the enzyme active sites, leading to a decrease in enzyme activity and subsequent reduction in oxalate production .
Comparison with Similar Compounds
Compound 7 can be compared with other similar compounds, such as:
Lactate dehydrogenase inhibitors: These compounds specifically target lactate dehydrogenase and are used in cancer therapy to inhibit tumor growth.
Glycolate oxidase inhibitors: These compounds specifically target glycolate oxidase and are used in the treatment of primary hyperoxaluria.
Dual inhibitors: Compounds that target multiple enzymes simultaneously, offering a broader therapeutic effect.
The uniqueness of Compound 7 lies in its ability to inhibit both lactate dehydrogenase A and glycolate oxidase, providing a more comprehensive approach to reducing oxalate levels compared to single-enzyme inhibitors .
Properties
Molecular Formula |
C19H30O11 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1 |
InChI Key |
IRKFOLIBBQDADK-HWCWTJPSSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


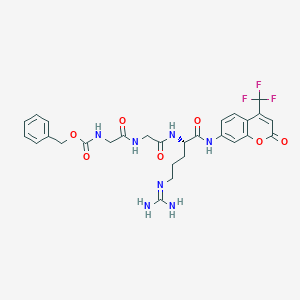

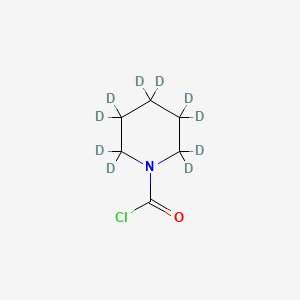
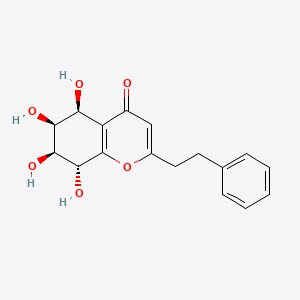


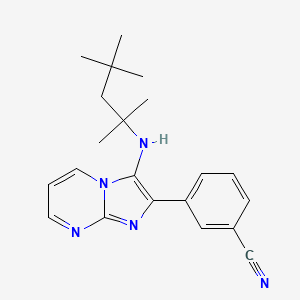
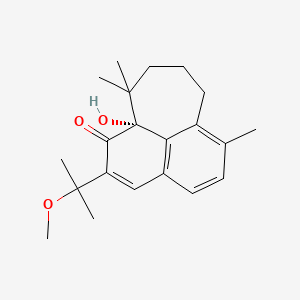
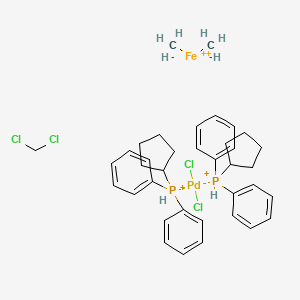
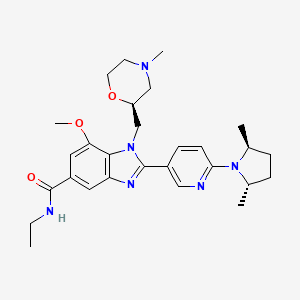
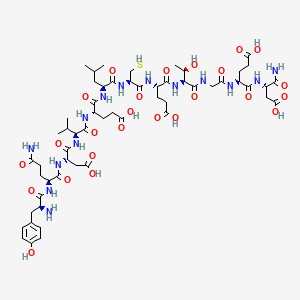
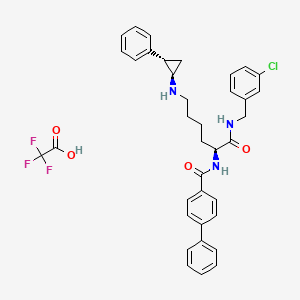
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
